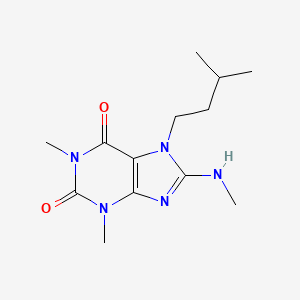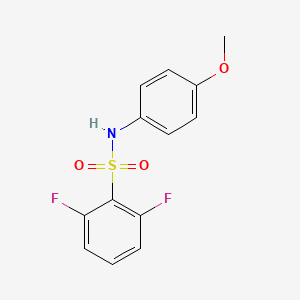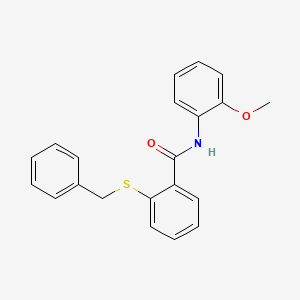![molecular formula C14H14N2O2S2 B5817025 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is important in the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in the BCR pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are important in the survival and proliferation of B-cells. By inhibiting BTK activity, 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide blocks these downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide inhibits BTK activity in a dose-dependent manner, leading to the induction of apoptosis in B-cell malignancies. 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, including Akt and ERK, and to downregulate the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide is its specificity for BTK, which minimizes off-target effects and reduces the potential for toxicity. 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has also been shown to have synergistic effects when used in combination with other targeted therapies, which may improve its efficacy in the treatment of B-cell malignancies. However, one limitation of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide is its poor solubility, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the development and application of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide. One area of research is the optimization of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide's pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide, which may improve patient selection and treatment outcomes. Additionally, the combination of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide with other targeted therapies, such as venetoclax and rituximab, is an area of active investigation, which may lead to improved treatment regimens for B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide involves several steps, starting with the reaction of 2,3,4-trimethylthiophene with acryloyl chloride to form 2-(2-thienyl)acrylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base to form 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide.
Applications De Recherche Scientifique
4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cell malignancies. 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
4,5-dimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-9(2)20-14(12(8)13(15)18)16-11(17)6-5-10-4-3-7-19-10/h3-7H,1-2H3,(H2,15,18)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODSPNUQZXNHD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)



![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)